Cvt-313

CDK2 selectivity kinase profiling target validation

CVT-313 (Cdk2 Inhibitor III) is a cell-permeable purine analog that functions as a potent, selective, reversible, and ATP-competitive inhibitor of CDK2. Researchers requiring CDK2-specific functional interrogation without confounding multi-target effects should select CVT-313 over pan-CDK inhibitors. • 430-fold selectivity for CDK2 over CDK4 ensures CDK2-dependent Rb phosphorylation changes. • Validated in vivo efficacy with >80% inhibition of neointima formation. • High-resolution co-crystal structure available for rational drug design.

Molecular Formula C20H28N6O3
Molecular Weight 400.5 g/mol
CAS No. 199986-75-9
Cat. No. B1669356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCvt-313
CAS199986-75-9
Synonyms2-(bis-(hydroxyethyl)amino)-6-(4-methoxybenzylamino)-9-isopropyl-purine
CVT 313
CVT-313
Molecular FormulaC20H28N6O3
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESCC(C)N1C=NC2=C(N=C(N=C21)N(CCO)CCO)NCC3=CC=C(C=C3)OC
InChIInChI=1S/C20H28N6O3/c1-14(2)26-13-22-17-18(21-12-15-4-6-16(29-3)7-5-15)23-20(24-19(17)26)25(8-10-27)9-11-28/h4-7,13-14,27-28H,8-12H2,1-3H3,(H,21,23,24)
InChIKeyNQVIIUBWMBHLOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CVT-313 CDK2 Inhibitor Overview


CVT-313 (NG-26, Cdk2 Inhibitor III) is a cell-permeable purine analog that functions as a potent, selective, reversible, and ATP-competitive inhibitor of cyclin-dependent kinase 2 (CDK2) [1]. Identified from a purine analog library screen, CVT-313 exhibits an in vitro biochemical IC50 of 0.5 µM against CDK2 and demonstrates competitive inhibition with respect to ATP, with a Ki of 95 nM [2]. The compound is currently in preclinical studies and is widely used as a reference standard for CDK2 inhibition in oncology and cell cycle research [3].

CVT-313 vs. Pan-CDK Inhibitors


Substituting CVT-313 with pan-CDK inhibitors such as Flavopiridol or Roscovitine introduces confounding multi-target effects that obscure CDK2-specific phenotypes. CVT-313 was specifically selected alongside Flavopiridol and SU9516 as a standard inhibitor benchmark in CDK2 inhibitor discovery due to its differentiated selectivity profile [1]. While Roscovitine inhibits CDK5 with an IC50 of 0.16 µM and exhibits broad activity across CDK1/2/5/7/9, CVT-313 maintains >7-fold selectivity for CDK2 and CDK5 over other CDKs, and importantly displays 8.5-fold selectivity over CDK1 and 430-fold selectivity over CDK4 [2]. This narrow targeting window is essential for experiments where CDK2-specific functional interrogation is required, as generic CDK inhibitors cannot reliably attribute observed phenotypes to CDK2 inhibition alone.

CVT-313 Quantitative Evidence Guide


CDK2 Selectivity vs. CDK4

CVT-313 demonstrates a quantitative selectivity advantage that distinguishes it from less specific CDK inhibitors. Biochemical profiling reveals that CVT-313 requires a 430-fold higher concentration to achieve half-maximal inhibition of CDK4 (IC50 = 215 µM) compared to CDK2 (IC50 = 0.5 µM), and an 8.5-fold higher concentration for CDK1 (IC50 = 4.2 µM) [1]. This selectivity profile contrasts with Roscovitine, which inhibits CDK5 with an IC50 of 0.16 µM and CDK2 with 0.7 µM, and Olomoucine, which inhibits CDK2 and CDK5 with IC50 values of 7 µM and 3 µM respectively [2].

CDK2 selectivity kinase profiling target validation cell cycle

In Vivo Neointima Formation Inhibition

CVT-313 demonstrates robust in vivo efficacy that extends beyond in vitro biochemical potency. In a rat carotid artery model of restenosis, a brief intraluminal exposure of CVT-313 to the denuded artery resulted in more than 80% inhibition of neointima formation [1]. In comparison, Olomoucine showed protective effects at concentrations as low as 200 µM, whereas CVT-313 achieved protection at 80 µM in similar vascular injury models [2]. This 2.5-fold lower effective concentration for vascular protection indicates superior potency in a therapeutically relevant disease context.

in vivo efficacy restenosis vascular biology neointimal proliferation

CDK2 Co-Crystal Structure and Binding Mode

The crystal structure of CDK2 bound to CVT-313 has been solved to a resolution of 1.74 Å, providing atomic-level detail of inhibitor binding that is not available for many comparator compounds [1]. The structure reveals that CVT-313 binds in the ATP-binding pocket, making direct interactions with Leu83, Asp86, and Asp145, with additional stabilization via a water-mediated interaction with Asn132 [2]. Thermal shift assays confirm that CVT-313 binding increases the melting temperature of CDK2 by 7°C, indicating a significant protein-stabilizing effect [1]. This high-resolution structural information, combined with the validated binding mode, enables rational modification of CVT-313 to enhance biochemical and cellular potency, a capability not afforded by inhibitors lacking experimentally determined co-crystal structures.

structural biology X-ray crystallography rational drug design ATP-binding pocket

G1/S Arrest and Cellular Potency

CVT-313 demonstrates cellular antiproliferative activity that aligns with its biochemical potency. In human lung carcinoma A549 cells, CVT-313 inhibited growth in a dose-dependent manner with an IC50 of 1.2 µM [1]. Across a panel of mouse, rat, and human cells, growth arrest IC50 values ranged from 1.25 to 20 µM [2]. Mechanistically, CVT-313 treatment inhibits hyperphosphorylation of the retinoblastoma gene product and arrests cell cycle progression specifically at the G1/S boundary [2]. In human diffuse large B-cell lymphoma (DLBCL) cells, CVT-313 selectively reduces CDK2-mediated Rb phosphorylation at T821 without affecting cyclin D-CDK4/6-mediated phosphorylation at S807/811, confirming on-target pathway engagement [3].

cellular potency cancer cell proliferation A549 cell cycle arrest

CDK2 Inhibitor Reference Standard

CVT-313 has been adopted as a reference standard inhibitor in multiple CDK2 inhibitor discovery programs, underscoring its recognized role as a benchmark compound. In a 2021 study, researchers selected Flavopiridol, SU9516, and CVT-313 as the three standard inhibitors against which novel pyrrolone-fused benzosuberene (PBS) compounds were compared for CDK2 selectivity and binding free energy [1]. Similarly, CVT-313 is routinely used in combination studies, such as with PD0332991 (CDK4/6 inhibitor) to dissect the relative contributions of CDK2 and CDK4/6 to cell cycle commitment and G1 timing [2]. This established role as a benchmark provides a level of cross-study comparability and experimental reproducibility that is not available for less widely adopted CDK2 inhibitors.

reference standard drug discovery benchmarking CDK2 inhibitor development

CVT-313 Research and Industrial Applications


CDK2-Specific G1/S Transition and Rb Phosphorylation

CVT-313 is the preferred tool for researchers seeking to isolate CDK2-specific functions in G1/S transition. Its 430-fold selectivity for CDK2 over CDK4 (IC50: 0.5 µM vs. 215 µM) ensures that observed Rb phosphorylation changes at T821 are CDK2-dependent, while S807/811 phosphorylation (CDK4/6-mediated) remains unaffected [1]. This specificity enables clean experimental designs that cannot be achieved with pan-CDK inhibitors like Flavopiridol or Roscovitine, which simultaneously inhibit multiple CDKs and confound pathway attribution.

In Vivo Restenosis and Smooth Muscle Cell Proliferation

For cardiovascular researchers investigating neointimal hyperplasia and restenosis, CVT-313 offers validated in vivo efficacy with >80% inhibition of neointima formation in a rat carotid artery injury model [2]. Its protective effect at 80 µM represents a 2.5-fold potency advantage over Olomoucine (200 µM), making CVT-313 the more potent and clinically relevant choice for vascular injury studies where CDK2-mediated smooth muscle cell proliferation is a key pathological driver.

Structure-Guided Optimization of Purine CDK2 Inhibitors

Medicinal chemistry and drug discovery programs focused on optimizing CDK2 inhibitors should select CVT-313 as a starting scaffold due to the availability of its high-resolution (1.74 Å) co-crystal structure with CDK2 [3]. The experimentally determined binding interactions—direct contacts with Leu83, Asp86, Asp145 and a water-mediated Asn132 interaction—provide a validated structural basis for rational design of analogs with improved biochemical and cellular potency.

CDK2-Dependent Apoptosis in Hematologic Malignancies

CVT-313 is specifically validated for apoptosis induction studies in diffuse large B-cell lymphoma (DLBCL) models, where it reduces CDK2-mediated Rb T821 phosphorylation and downregulates the anti-apoptotic factor Mcl-1 [4]. siRNA knockdown of CDK2 phenocopies CVT-313 treatment, confirming on-target effects. Researchers investigating CDK2 as a therapeutic vulnerability in B-cell malignancies should procure CVT-313 as a validated pharmacologic probe.

CDK2 Inhibition in p53-Dependent Senescence and Cancer Prevention

Studies investigating CDK2's role in cellular senescence and p53-dependent tumor suppression should utilize CVT-313 as the pharmacological inhibitor of choice. CVT-313 treatment is sufficient to induce early senescence and, in in vivo pineal tumor models, decreases proliferation, promotes senescence, reduces tumor penetrance, and prolongs time to tumor formation in p53-null animals [5]. This validated senescence-inducing activity makes CVT-313 suitable for cancer prevention and premalignant lesion research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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